3,4-DIMETHYL-6-{[4-(4-METHYLBENZYL)PIPERAZINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID
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Overview
Description
3,4-DIMETHYL-6-{[4-(4-METHYLBENZYL)PIPERAZINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID: is a complex organic compound with a unique structure that includes a cyclohexene ring, a piperazine moiety, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHYL-6-{[4-(4-METHYLBENZYL)PIPERAZINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the piperazine moiety: This step involves the reaction of the cyclohexene derivative with 4-(4-methylbenzyl)piperazine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-DIMETHYL-6-{[4-(4-METHYLBENZYL)PIPERAZINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the cyclohexene ring or the piperazine moiety.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine moiety or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3,4-DIMETHYL-6-{[4-(4-METHYLBENZYL)PIPERAZINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4-DIMETHYL-6-{[4-(4-METHYLBENZYL)PIPERAZINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
3,4-DIMETHYL-6-{[4-(4-METHYLBENZYL)PIPERAZINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3,4-dimethyl-6-[4-[(4-methylphenyl)methyl]piperazine-1-carbonyl]cyclohex-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-15-4-6-18(7-5-15)14-23-8-10-24(11-9-23)21(25)19-12-16(2)17(3)13-20(19)22(26)27/h4-7,19-20H,8-14H2,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVARGBLXSPRTEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(C(C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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